molecular formula C17H14N2O2 B15213242 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one CAS No. 34806-22-9

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one

Cat. No.: B15213242
CAS No.: 34806-22-9
M. Wt: 278.30 g/mol
InChI Key: FEJOCALOHMRDTL-UHFFFAOYSA-N
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Description

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one is a heterocyclic compound that features both imidazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one typically involves the reaction of lithiated 2-methyl-4,5-diphenyloxazole with the methyl enol ether of an α-bromo ketone, followed by hydrolysis . This method allows for the formation of the γ-keto-oxazole intermediate, which can then undergo intramolecular ring transformation with hydrazine to form the desired imidazole-oxazole fused ring system .

Industrial Production Methods

While specific industrial production methods for 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic nature allows for potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine
  • 5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Uniqueness

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b]oxazol-5(6H)-one is unique due to its specific fusion of imidazole and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features.

Properties

CAS No.

34806-22-9

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

6,6-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C17H14N2O2/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)18-16-19(15)11-12-21-16/h1-10H,11-12H2

InChI Key

FEJOCALOHMRDTL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(C(=O)N21)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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